molecular formula C12H8Br2 B048405 4,4'-Dibromobiphenyl CAS No. 92-86-4

4,4'-Dibromobiphenyl

Cat. No. B048405
CAS RN: 92-86-4
M. Wt: 312 g/mol
InChI Key: HQJQYILBCQPYBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Dibromobiphenyl derivatives can be accomplished through different synthetic routes, often involving bromination reactions of biphenyl compounds. A specific example includes the synthesis of 4-bromobiphenyl by bromination of biphenyl using an orientation catalyst, demonstrating the controllability of the reaction and the effective inhibition of by-products such as 2-bromo biphenyl and 4,4′-dibromo biphenyl (Jia Feng-cong, 2006).

Molecular Structure Analysis

The molecular structure of 4,4'-Dibromobiphenyl derivatives can be analyzed through various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. Studies on similar biphenyl compounds have shown that the introduction of substituents can influence the planarity and electronic structure of the molecule, affecting its physical and chemical properties (R. Bharathi & N. Santhi, 2017).

Chemical Reactions and Properties

4,4'-Dibromobiphenyl participates in various chemical reactions, reflecting its reactivity profile. The presence of bromine atoms makes it a potential substrate for further functionalization through nucleophilic substitution reactions. The electronic structure and reactivity of biphenyl derivatives can be extensively analyzed through DFT calculations, providing insights into their chemical behavior (Ö. Tamer et al., 2016).

Physical Properties Analysis

The physical properties of 4,4'-Dibromobiphenyl, such as melting and boiling points, solubility, and crystal structure, can be significantly influenced by the bromine substituents. For example, the introduction of bulky substituents can lead to changes in the crystal packing and melting temperatures of biphenyl derivatives, indicating the impact of molecular structure on physical properties (F. Guittard et al., 1995).

Chemical Properties Analysis

The chemical properties of 4,4'-Dibromobiphenyl, such as acidity, basicity, and reactivity towards various reagents, are shaped by the nature and position of the bromine atoms. The electrochemical behavior and potential applications in organic electronics can be explored through studies on similar biphenyl compounds, providing insights into their charge transfer capabilities and electronic properties (J. Guay et al., 1988).

Scientific Research Applications

  • Chemical Synthesis and Structural Studies :

    • Wittig (1980) reported the synthesis of hydrocarbons using phenyllithium and bromobenzene, achieving high yield and easy access, indicating potential applications in organic synthesis (Wittig, 1980).
    • Averin et al. (2010) demonstrated that Pd-catalyzed amination of isomeric dibromobiphenyls could lead to the synthesis of macrocycles, with 4,4'-dibromobiphenyl yielding specific products (Averin et al., 2010).
    • Nanosecond time-resolved resonance Raman spectra by Pan, Shoute, and Phillips (1998) revealed a planar quinoidal structure for 4,4′-dibromobiphenyl, suggesting its significance in excited-state chemistry (Pan, Shoute, & Phillips, 1998).
    • Barrett and Steele (1972) investigated the vibrational spectra and dihedral angles of 4,4'-dihalogenobiphenyls, contributing to the understanding of its structural properties (Barrett & Steele, 1972).
  • Environmental and Biological Implications :

    • Ecobichon, Hansell, and Safe (1977) found that halogen substituents at the 4- and 4-'-positions of biphenyl, like 4,4'-dibromobiphenyl, can influence hepatic function in rats, relevant for toxicological studies (Ecobichon, Hansell, & Safe, 1977).
    • The study by Jiangning et al. (2004) emphasized the need for a test battery of bioassays to assess the harmful effects of 4-aminobiphenyl, a related compound, on aquatic organisms and mammalian cells (Jiangning et al., 2004).
    • Kapoor (1994) analyzed the excited-state properties of 4,4'-dibromobiphenyl, providing insights into its behavior under energy transfer conditions (Kapoor, 1994).
  • Analytical and Detection Applications :

    • Wei et al. (2018) developed an impedance sensing platform for detecting trace 4,4′-dibromobiphenyl contents in soil samples, showcasing its application in environmental monitoring (Wei et al., 2018).
    • Tulp, Olie, and Hutzinger (1977) described a method for identifying hydroxyhalobiphenyls as their methyl ethers using gas chromatography mass spectrometry, relevant for metabolism experiments (Tulp, Olie, & Hutzinger, 1977).

Safety And Hazards

4,4’-Dibromobiphenyl is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

The luminescence spectrum of free 4,4’-Dibromobiphenyl shows a structured band with a maximum at 415 nm, typical of ligand-centered fluorescence . The formation of the complex leads to a significant shift of the emission band to lower energy (the maximum at 505 nm), demonstrating the possibility of controlling photoluminescence properties of oligophenylene systems .

properties

IUPAC Name

1-bromo-4-(4-bromophenyl)benzene
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InChI

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQJQYILBCQPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8Br2
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DSSTOX Substance ID

DTXSID1059072
Record name 4,4'-dibromo-1,1'-Biphenyl
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Molecular Weight

312.00 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4,4'-Dibromobiphenyl
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Vapor Pressure

0.0000246 [mmHg]
Record name 4,4'-Dibromobiphenyl
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Product Name

4,4'-Dibromobiphenyl

CAS RN

92-86-4
Record name 4,4′-Dibromobiphenyl
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Record name 1,1'-Biphenyl, 4,4'-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
LW Breed - The Journal of Organic Chemistry, 1960 - ACS Publications
Although the synthesis of p-phenvlenedisilanes was investigated earlier, 2 procedures fortheir preparation could not be extended to this series. For each of the new compounds it was …
Number of citations: 14 pubs.acs.org
AK Mohamed, N Auner, M Bolte - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
The title compound, C12H8Br2, previously reported by Kronebusch, Gleason & Britton [Cryst. Struct. Commun. (1976), 5, 839–842] has been rerefined against new intensity data. …
Number of citations: 9 scripts.iucr.org
SJ Dolman, F Gosselin, PD O'Shea, IW Davies - Tetrahedron, 2006 - Elsevier
A selective metal–halogen exchange/electrophilic quench protocol on 4,4′-dibromobiphenyl 4 that proceeds under non-cryogenic conditions is reported. This method provides an …
Number of citations: 33 www.sciencedirect.com
T HANAOKA, Y SUGI, K UCHI, Y ABE… - Journal of The Japan …, 1994 - jstage.jst.go.jp
機能性材料の原料として重要な 4, 4'-ジヒドロキシビフェニル誘導体の効率的な合成法を確立するために, 4, 4'-ジブロモビフェニル (Ia), 2, 7-ジブロモ-9, 10-ジヒドロフェナンスレン (Ib) および 2, 7-…
Number of citations: 6 www.jstage.jst.go.jp
WB Gleason, M Brostrom, MC Etter… - … Section C: Crystal …, 1991 - scripts.iucr.org
C12H8BrF, Mr= 251.1, monoclinic, P2/c, a= 9.709 (2), b= 13.311 (2), c= 17.487 (5) A,/3=* To whom correspondence should be addressed at: Depart-ment of Biochemistry, University of …
Number of citations: 6 scripts.iucr.org
B Wei, TSA Hor - Journal of Molecular Catalysis A: Chemical, 1998 - Elsevier
Hydrodebromination of 4,4′-dibromobiphenyl to 4-bromobiphenyl and biphenyl was studied by using a variety of metal complexes of Ru(II), Ni(II), Pd(II), Pt(II) and Cu(I) under different …
Number of citations: 17 www.sciencedirect.com
H Liu, G Liu, J Fan, Q Zhou, H Zhou, N Zhang, Z Hou… - Chemosphere, 2011 - Elsevier
Polybrominated biphenyls have been widely used as flameretardants in textile and electronic industries, and additives in plastics. Over the past few decades, much attention has been …
Number of citations: 33 www.sciencedirect.com
D Pan, LCT Shoute, DL Phillips - Chemical physics letters, 1998 - Elsevier
We have taken nanosecond time-resolved resonance Raman spectra of the T 1 →T n transition of 4,4′-dibromobiphenyl in cyclohexane solution and of the radical cation of 4,4′-…
Number of citations: 13 www.sciencedirect.com
H Fu, Q Song, J Li, Z Zhang, X Li, H Zhan… - Journal of …, 2014 - Taylor & Francis
Mononuclear palladium(II) complexes 1–12, (C 6 H 4 X-4)PdXʹ(PR 3 ) 2 (X = I, Br, or Cl; Xʹ = I or Br; R = Ph, Cy, Et, or Me), were synthesized by oxidative addition of 1,4-dihalogenated …
Number of citations: 6 www.tandfonline.com
RN Rai, RSB Reddi - Thermochimica acta, 2009 - Elsevier
The phase equilibrium data on an organic analogue of a metal–nonmetal system involving succinonitrile–4,4′-dibromobiphenyl shows two immiscible liquid phases are in equilibrium …
Number of citations: 17 www.sciencedirect.com

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